Triphenylphosphine Borane

Descripción general

Descripción

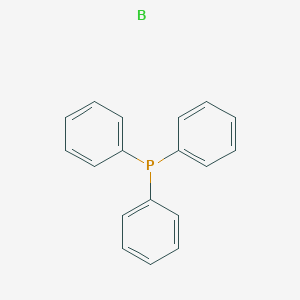

Triphenylphosphine Borane is a complex formed by the reaction of triphenylphosphine and borane . It is a well-known moiety in synthetic and coordination chemistry . The Lewis basic phosphorus atom donates electron density into an empty p-orbital of the Lewis acidic boron atom .

Synthesis Analysis

The synthesis of Triphenylphosphine Borane involves the combination of sodium 4-bromophenylborohydride and triphenylphosphine in an argon-filled glove-box . Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to 247 K .

Molecular Structure Analysis

The molecular formula of Triphenylphosphine Borane is C18H18BP . The B and P atoms both adopt the expected tetrahedral geometry . A possible intramolecular B—H +H—C dihydrogen bond exists between an arene group on phosphorus and the borane center .

Chemical Reactions Analysis

Triphenylphosphine Borane is used as a reactant for C-P cross coupling with aryl iodides, synthesis of N-heterocyclic carbene borane complexes via Lewis base exchange, catalyst-free alcoholysis to deprotect phosphane-boranes, and undergoing heterolytic activation .

Aplicaciones Científicas De Investigación

Wittig Reaction Cycle in the Solid State

A highly porous triphenylphosphine-based polymer was applied as a solid Wittig reagent which underwent, in a multi-step cycle, in total six post-synthetic modifications . This allowed to regenerate the solid Wittig reagent and reuse it for the same reaction cycle again . Of particular industrial relevance is that the newly developed material also enables a simple way of separating the product by filtration .

Metal-Free Catalysis

Triphenylborane has been used as a metal-free catalyst for various organic transformations . This includes catalytic applications in polymer synthesis such as the copolymerization of epoxides with CO2, isocyanate, and organic anhydrides to various polycarbonate copolymers and controlled diblock copolymers as well as alternating polyurethanes .

Frustrated Lewis Pair Mediated Cleavage of Hydrogen and Hydrogenation Catalysis

Triphenylborane has been used as a Lewis acid component in the frustrated Lewis pair (FLP) mediated cleavage of hydrogen and hydrogenation catalysis .

Reductive N-Methylations and C-Methylations with CO2 and Silane

Triphenylborane has been used to catalyze reductive N-methylations and C-methylations with CO2 and silane to value-added organic products .

Cycloadditions and Insertion Reactions

Triphenylborane has been used to catalyze cycloadditions and insertion reactions .

C-P Cross Coupling with Aryl Iodides

Triphenylphosphine Borane has been used as a reactant for C-P cross coupling with aryl iodides .

Synthesis of N-Heterocyclic Carbene Borane Complexes via Lewis Base Exchange

Triphenylphosphine Borane has been used in the synthesis of N-heterocyclic carbene borane complexes via Lewis base exchange .

Catalyst-Free Alcoholysis to Deprotect Phosphane-Boranes

Triphenylphosphine Borane has been used in catalyst-free alcoholysis to deprotect phosphane-boranes .

Mecanismo De Acción

Target of Action

Triphenylphosphine Borane (TPPB) is a versatile compound that interacts with various targets. It has been used as a reactant for C-P cross coupling with aryl iodides, synthesis of N-heterocyclic carbene borane complexes via Lewis base exchange, and catalyst-free alcoholysis to deprotect phosphane-boranes . It also undergoes heterolytic activation, deprotection via reactions with resin-supported amines, and insertion of overcrowded silylene into hydroboranes .

Mode of Action

The mode of action of TPPB involves its interaction with its targets, leading to various changes. For instance, in the case of phosphine-boranes, they are produced by treating the parent phosphine with a source of borane . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .

Biochemical Pathways

TPPB affects several biochemical pathways. A highly porous triphenylphosphine-based polymer was applied as a solid Wittig reagent which underwent, in a multi-step cycle, in total six post-synthetic modifications. This allowed to regenerate the solid Wittig reagent and reuse it for the same reaction cycle again .

Pharmacokinetics

The absorption-distribution properties of TPPB were assessed using in silico and machine learning methodologies. Features examined included cellular permeability, octanol-water partition coefficient, blood-brain barrier permeability, oral absorption, and serum protein binding . These methods predicted that phosphine-borane compounds and their metabolites meet the necessary pharmacokinetic features for orally active drug candidates .

Result of Action

The molecular and cellular effects of TPPB’s action are diverse. For instance, phosphine-borane complexes are novel chemical entities with preclinical efficacy in neuronal and ophthalmic disease models. In vitro and in vivo studies showed that the metabolites of these compounds are capable of cleaving disulfide bonds implicated in the downstream effects of axonal injury .

Action Environment

The action, efficacy, and stability of TPPB can be influenced by environmental factors. For instance, the borane catalyst activates the nitrone via Lewis acid–base interactions, which facilitates the nucleophilic attack of the ylidic carbon of Ph3PCCO resulting in the cyclized borane-5-isoxazolidinone adduct from which the 5-isoxazolidinone is liberated via borane–nitrone adduct formation .

Direcciones Futuras

Propiedades

InChI |

InChI=1S/C18H15P.B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLQJPFCNMSTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60422845 | |

| Record name | Triphenylphosphine Borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenylphosphine Borane | |

CAS RN |

2049-55-0 | |

| Record name | Triphenylphosphine Borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane triphenylphosphine complex, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of borane transfer from Triphenylphosphine Borane to amines?

A: Studies show that the transfer of borane from Triphenylphosphine Borane to amines follows a direct (SN2-like) mechanism, rather than a dissociative (SN1-like) process. [] This conclusion is based on several observations, including second-order kinetics, the absence of cross-over products, and negative entropies of activation for reactions with specific amines. The rate and efficiency of this transfer are significantly influenced by the nature of the amine, phosphine, and solvent used.

Q2: How does the structure of Triphenylphosphine Borane contribute to its reactivity?

A: Triphenylphosphine Borane exhibits unique reactivity due to the presence of a dative bond between the phosphorus atom of triphenylphosphine and the boron atom of borane. This bonding arrangement creates an electron-deficient boron center, making it susceptible to nucleophilic attack. Additionally, the phenyl rings on the phosphorus atom can engage in π-stacking interactions, influencing the compound's reactivity and interactions with other molecules. []

Q3: Can Triphenylphosphine Borane be used in the synthesis of optically active compounds?

A: Yes, research demonstrates the utility of Triphenylphosphine Borane as a starting material for synthesizing chiral 1,3-oxaphospholanes and optically active bis-1,3-oxaphospholanes. [] This synthetic route involves the formation of phosphide-borane complexes as key intermediates, followed by carbon-phosphorus bond cleavage with lithium. This methodology highlights the versatility of Triphenylphosphine Borane in constructing valuable chiral building blocks for organic synthesis.

Q4: What is the significance of the stabilization factor observed in Triphenylphosphine Borane?

A: Calorimetric studies have revealed a small but significant stabilization factor (approximately 3.8 ± 1.3 kcal/mol) operating specifically in Triphenylphosphine Borane compared to trialkylphosphine boranes and Triphenylphosphine Boron Trifluoride. [] This stabilization is attributed to enhanced back-π-bonding between the borane group and a vacant d-orbital on the phosphorus atom. This enhanced stabilization is absent in trialkylphosphine analogues and Triphenylphosphine Boron Trifluoride, suggesting a specific electronic interaction related to the aryl groups.

Q5: What are the antineoplastic activities of Triphenylphosphine Borane and its derivatives?

A: Research has shown that Triphenylphosphine Borane and its derivatives, particularly the cyano derivatives, demonstrate potent antineoplastic activities. [] Notably, Triphenylphosphine cyanoborane, 2-amino-4-methyl-pyridine cyanoborane, and 2-amino-pyridine cyanoborane exhibited significant activity against the growth of Ehrlich ascites carcinoma. Furthermore, several derivatives showed promising results against murine L1210 lymphoid leukemia, human Tmolt3 leukemia, uterine HeLaS cells, and human glioma cell growth.

Q6: What are the potential applications of Triphenylphosphine Borane in tungsten chemistry?

A: Triphenylphosphine Borane plays a crucial role in synthesizing tungsten-stabilized disecondary diphosphines. [] Transient terminal phosphinidene complexes, formed by dimerization in the presence of copper chloride, react in situ with Triphenylphosphine Borane. This reaction generates disecondary diphosphine complexes, demonstrating the utility of Triphenylphosphine Borane in constructing phosphorus-rich metal complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)

![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)

![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)